

The Neuroprotective Mechanisms of Celastrol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

Celastrol, a pentacyclic triterpenoid extracted from the "Thunder God Vine" (Tripterygium wilfordii), has emerged as a potent neuroprotective agent with significant therapeutic potential for a range of neurological disorders. Its multifaceted mechanism of action, encompassing anti-inflammatory, antioxidant, and anti-apoptotic properties, positions it as a compelling candidate for further investigation and drug development. This technical guide provides an in-depth exploration of the core neuroprotective actions of Celastrol, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways.

Core Neuroprotective Mechanisms of Action

Celastrol exerts its neuroprotective effects through three primary, interconnected pathways: attenuation of neuroinflammation, mitigation of oxidative stress, and inhibition of neuronal apoptosis.

Anti-inflammatory Effects

Neuroinflammation, primarily mediated by activated microglia and astrocytes, is a hallmark of many neurodegenerative diseases. Celastrol has been shown to potently suppress this inflammatory cascade.



- Inhibition of Microglial Activation: Celastrol prevents the activation of microglia, the resident immune cells of the central nervous system (CNS), thereby reducing the production and release of pro-inflammatory cytokines.
- Suppression of Pro-inflammatory Mediators: Studies have consistently demonstrated that
 Celastrol significantly decreases the expression of key inflammatory cytokines, including
 tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[1][2]
 [3] It also inhibits the production of nitric oxide (NO) and the expression of inducible nitric
 oxide synthase (iNOS).[4][5]
- Modulation of Microglial Polarization: Celastrol can promote the polarization of microglia from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype, which is associated with tissue repair and resolution of inflammation.

Antioxidant Properties

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, leads to neuronal damage and death. Celastrol combats oxidative stress through multiple mechanisms.

- Activation of the Nrf2 Pathway: Celastrol is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[6] Nrf2 is a master regulator of the antioxidant response, and its activation leads to the transcription of a wide array of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL).
- Direct Radical Scavenging: While the primary antioxidant mechanism is through Nrf2 activation, some studies suggest that Celastrol may also possess direct ROS scavenging capabilities.
- Reduction of Oxidative Damage: By bolstering the endogenous antioxidant defenses,
 Celastrol reduces lipid peroxidation and other forms of oxidative damage to cellular components.

Anti-Apoptotic Activity



Apoptosis, or programmed cell death, is a critical process in the progressive loss of neurons in neurodegenerative conditions. Celastrol has been shown to protect neurons from apoptotic death.

- Modulation of Bcl-2 Family Proteins: Celastrol influences the expression of the Bcl-2 family
 of proteins, which are key regulators of apoptosis. It has been observed to increase the
 expression of the anti-apoptotic protein Bcl-2 and decrease the expression of the proapoptotic protein Bax, thereby shifting the Bax/Bcl-2 ratio in favor of cell survival.[7][8][9][10]
- Inhibition of Caspase Activation: Celastrol can inhibit the activation of caspases, a family of
 proteases that execute the apoptotic program. Specifically, it has been shown to reduce the
 cleavage and activation of caspase-3.[11]
- Suppression of Apoptotic Signaling Pathways: Celastrol interferes with upstream signaling cascades that trigger apoptosis, including the JNK pathway.

Key Signaling Pathways Modulated by Celastrol

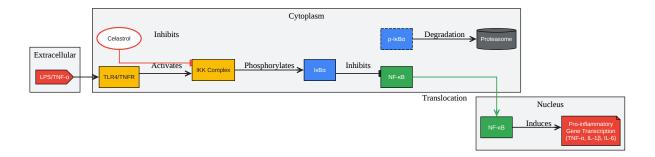
The neuroprotective effects of Celastrol are orchestrated through its modulation of critical intracellular signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF- κ B) pathway is a central regulator of inflammation. In the resting state, NF- κ B is sequestered in the cytoplasm by its inhibitor, I κ B α . Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS) or TNF- α , the I κ B kinase (IKK) complex phosphorylates I κ B α , leading to its ubiquitination and proteasomal degradation. This frees NF- κ B to translocate to the nucleus and induce the transcription of pro-inflammatory genes.

Celastrol inhibits the NF- κ B pathway primarily by preventing the phosphorylation and subsequent degradation of $I\kappa$ B α .[12] This is achieved, at least in part, through the inhibition of the IKK complex, with some evidence suggesting a direct interaction with IKK β .[12][13][14] By stabilizing $I\kappa$ B α , Celastrol effectively traps NF- κ B in the cytoplasm, preventing the transcription of its target genes, including TNF- α , IL-1 β , and IL-6.





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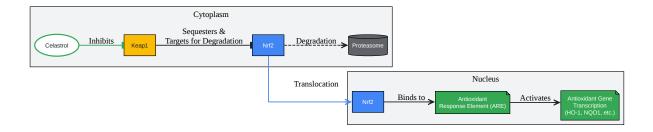
Celastrol inhibits the NF-kB signaling pathway.

Activation of the Nrf2 Signaling Pathway

The Nrf2 pathway is the primary cellular defense mechanism against oxidative stress. Under basal conditions, Nrf2 is kept at low levels through its interaction with Kelch-like ECH-associated protein 1 (Keap1), which targets Nrf2 for ubiquitination and proteasomal degradation. In the presence of oxidative or electrophilic stress, Keap1 undergoes a conformational change, releasing Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.

Celastrol activates the Nrf2 pathway by disrupting the Nrf2-Keap1 interaction. This allows Nrf2 to escape degradation, accumulate, and translocate to the nucleus, leading to the upregulation of a battery of antioxidant enzymes and cytoprotective proteins.





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Celastrol activates the Nrf2 antioxidant pathway.

Quantitative Data on Neuroprotective Effects

The following tables summarize key quantitative data from various in vitro and in vivo studies, demonstrating the neuroprotective efficacy of Celastrol.

Table 1: Anti-inflammatory Effects of Celastrol



Model System	Treatment	Celastrol Concentrati on/Dose	Measured Parameter	Result	Reference
LPS- stimulated BV-2 microglia	In vitro	1, 10, 100 nM	NO production	Dose- dependent decrease	[4]
LPS- stimulated BV-2 microglia	In vitro	100 nM	iNOS mRNA and protein	Significant reduction	[4]
LPS- stimulated BV-2 microglia	In vitro	1, 10, 100 nM	TNF-α and IL-1β production	Dose- dependent decrease	[4]
Sciatic nerve transection in rats	In vivo	1 and 2 mg/kg	TNF-α, IL-1β, IL-6 levels	Dose- dependent decrease	[15]
Acute spinal cord injury in rats	In vivo	1 mg/kg	TNF-α, IL-1β, IL-18 levels	Significant reduction	[16]

Table 2: Anti-apoptotic Effects of Celastrol



Model System	Treatment	Celastrol Concentrati on/Dose	Measured Parameter	Result	Reference
Neuroblasto ma cells (QDDQ-NM)	In vitro	5, 10, 20 μΜ	Apoptotic cells	21.1%, 30.9%, 44.1% increase	[11]
Neuroblasto ma cells (SH- SY5Y, QDDQ-NM)	In vitro	Dose- dependent	Bcl-2, Bcl-xL expression	Decreased	[11]
Neuroblasto ma cells (SH- SY5Y, QDDQ-NM)	In vitro	Dose- dependent	Cleaved caspase-3, cleaved PARP	Increased	[11]
HCT-116 cells	In vitro	Not specified	Bax/Bcl-2 ratio	Increased	[17]
U-2 OS cells	In vitro	Not specified	Bax/Bcl-2 ratio	Increased	[7][8]

Table 3: In Vivo Neuroprotective Effects of Celastrol



Animal Model	Treatment	Celastrol Dose	Measured Parameter	Result	Reference
MCAO in rats	Ischemic stroke	1 mg/kg	Infarct volume	Significant reduction	[13][18]
tMCAO in mice	Ischemic stroke	4.5 mg/kg	Infarct volume	Reduced to 35.89% from 48.87%	[19]
tMCAO in mice	Ischemic stroke	Not specified	Neurological deficit score	Significantly improved	[19][20]
G93A mice	Amyotrophic Lateral Sclerosis	2 mg/kg/day	Neuronal loss	Dramatically reduced	[1][2]
G93A mice	Amyotrophic Lateral Sclerosis	2 mg/kg/day	Disease onset	Delayed by 15 days	[1][2]

Experimental Protocols

This section provides an overview of the methodologies for key experiments used to evaluate the neuroprotective effects of Celastrol.

In Vitro Models

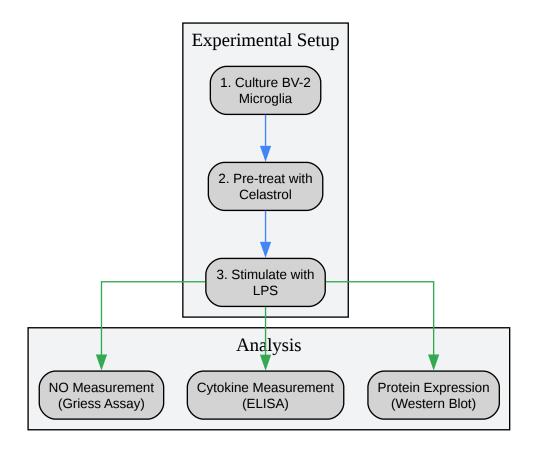
This model is used to study the anti-inflammatory effects of Celastrol.

- Cell Culture: BV-2 microglial cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.[21]
- Treatment: Cells are pre-treated with various concentrations of Celastrol (e.g., 1, 10, 100 nM) for a specified period (e.g., 1-2 hours).[4]
- Stimulation: Neuroinflammation is induced by adding LPS (e.g., 100 ng/mL) to the culture medium for a designated time (e.g., 24 hours).[22]



Analysis:

- Nitric Oxide (NO) Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.[4]
- \circ Cytokine Measurement: Levels of pro-inflammatory cytokines (TNF- α , IL-1 β , IL-6) in the culture supernatant are quantified using ELISA kits.[21]
- Western Blot Analysis: Cell lysates are subjected to Western blotting to determine the protein expression levels of iNOS, COX-2, and components of the NF-κB pathway (e.g., plκBα, lκBα, p-p65).[4]



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Workflow for LPS-induced neuroinflammation model.

This model mimics ischemic conditions in vitro to assess the neuroprotective effects of Celastrol against ischemic neuronal injury.



- Primary Neuron Culture: Cortical neurons are isolated from embryonic or neonatal rodents and cultured in appropriate media.
- OGD Procedure: The culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for a specific duration (e.g., 2-4 hours).[23][24]
- Reoxygenation and Treatment: Following OGD, the medium is replaced with normal, glucose-containing medium, and the cells are returned to a normoxic incubator. Celastrol (e.g., 0.25, 0.5, 1, 2 μM) is added to the medium during the reoxygenation phase.[25]
- Analysis:
 - Cell Viability Assay: Neuronal viability is assessed using assays such as MTT or LDH release.
 - Apoptosis Assays: Apoptosis is quantified using TUNEL staining or flow cytometry with Annexin V/Propidium Iodide staining.
 - Western Blot Analysis: Expression of apoptosis-related proteins (Bax, Bcl-2, cleaved caspase-3) is analyzed.

In Vivo Model: Middle Cerebral Artery Occlusion (MCAO)

The MCAO model is a widely used in vivo model of focal cerebral ischemia (stroke).

- Animal Model: Adult male Sprague-Dawley rats or C57BL/6 mice are commonly used.
- Surgical Procedure: An intraluminal filament is inserted into the internal carotid artery and advanced to occlude the origin of the middle cerebral artery. The occlusion can be transient (filament is withdrawn after a certain period, e.g., 90 minutes) or permanent.[18][26][27][28] [29]
- Celastrol Administration: Celastrol (e.g., 1-4.5 mg/kg) is typically administered via intraperitoneal injection at the time of reperfusion or shortly after the onset of ischemia.[18]
 [19]
- Assessment:



- Neurological Deficit Scoring: Neurological function is assessed using a standardized scoring system (e.g., Bederson's score or a modified neurological severity score).[19][20]
- Infarct Volume Measurement: At a specific time point post-MCAO (e.g., 24 or 72 hours),
 the brain is removed, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC)
 to visualize and quantify the infarct volume.[19][20]
- Immunohistochemistry/Immunofluorescence: Brain sections are stained for markers of neuronal death (e.g., TUNEL), inflammation (e.g., Iba1 for microglia), and the expression of relevant proteins in the signaling pathways.

Conclusion

Celastrol demonstrates robust neuroprotective effects through a multi-pronged mechanism of action that involves the suppression of neuroinflammation via inhibition of the NF-kB pathway, enhancement of the antioxidant defense system through activation of the Nrf2 pathway, and prevention of neuronal apoptosis by modulating Bcl-2 family proteins and caspase activity. The compelling preclinical data, supported by a growing body of evidence from in vitro and in vivo models, underscores the significant potential of Celastrol as a therapeutic agent for a variety of neurodegenerative and neurological disorders. Further research, including clinical trials, is warranted to translate these promising preclinical findings into effective treatments for patients.

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- To cite this document: BenchChem. [The Neuroprotective Mechanisms of Celastrol: A
 Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b15592588#celaphanol-a-mechanism-of-neuroprotective-action]

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